![molecular formula C27H27NO3 B398406 2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B398406.png)
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes an adamantyl group, a methylphenyl group, and an isoindole dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction using adamantane and a suitable alkylating agent.
Introduction of the Methylphenyl Group: The methylphenyl group is added via a Grignard reaction, where a methylphenyl magnesium bromide reacts with the adamantyl intermediate.
Formation of the Isoindole Dione Moiety: The final step involves the cyclization of the intermediate to form the isoindole dione structure. This can be achieved through a condensation reaction using phthalic anhydride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
化学反应分析
Types of Reactions
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, azides.
科学研究应用
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares a phenethylamine structure but lacks the adamantyl and isoindole dione groups.
Ethyl 3-(furan-2-yl)propionate: Contains a furan ring and a propionate group, differing significantly in structure and properties.
Uniqueness
2-{2-[3-(4-METHYLPHENYL)ADAMANTAN-1-YL]-2-OXOETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of an adamantyl group, a methylphenyl group, and an isoindole dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C27H27NO3 |
|---|---|
分子量 |
413.5g/mol |
IUPAC 名称 |
2-[2-[3-(4-methylphenyl)-1-adamantyl]-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H27NO3/c1-17-6-8-20(9-7-17)26-11-18-10-19(12-26)14-27(13-18,16-26)23(29)15-28-24(30)21-4-2-3-5-22(21)25(28)31/h2-9,18-19H,10-16H2,1H3 |
InChI 键 |
HFZNBHHPWSMFOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
规范 SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)CN5C(=O)C6=CC=CC=C6C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


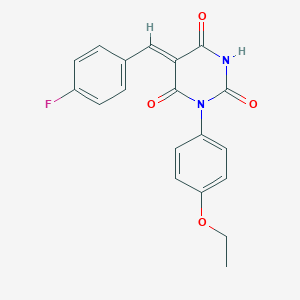
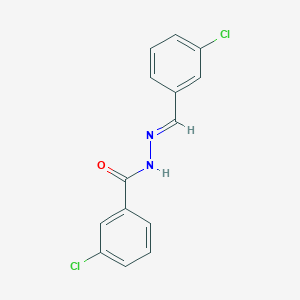
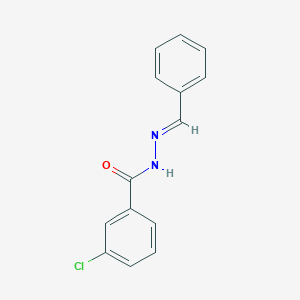
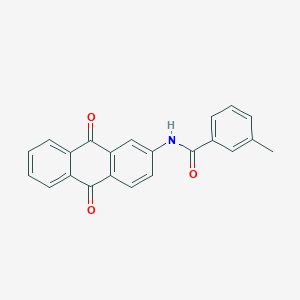
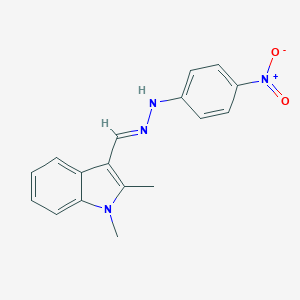
![N'-[5-(2-furyl)-2,4-pentadienylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B398334.png)
![N'-[5-(2-furyl)-2,4-pentadienylidene]-3-nitrobenzohydrazide](/img/structure/B398337.png)
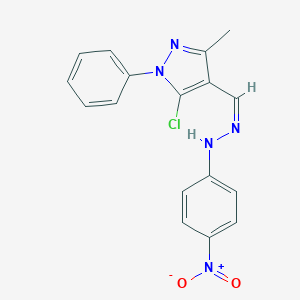
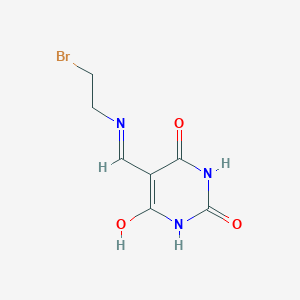
![2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE](/img/structure/B398342.png)
![5-{[(2-bromoethyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B398345.png)
![5-[(4-Octoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B398346.png)
![5-Methyl-3-methylthio-1,2,4-triazino[5,6-b]indole](/img/structure/B398348.png)
![3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B398351.png)
